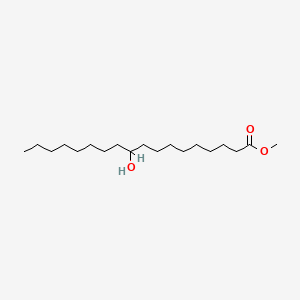

Methyl 10-hydroxystearate

Description

Methyl 10-hydroxystearate (Me-10-HSA) is a hydroxy fatty acid methyl ester derived from 10-hydroxystearic acid (10-HSA), a compound of industrial interest due to its applications in biolubricants, biofuels, cosmetics, and pharmaceuticals . Me-10-HSA is synthesized via transesterification of methyl estolides (ME) extracted from sewage scum lipids, a process optimized using acid catalysts like HCl or AlCl3·6H2O . Its high enantiomeric excess (>92% R-enantiomer) makes it valuable for producing γ-dodecalactone, a flavor compound, and specialty chemicals . The compound’s production aligns with circular economy principles, as it utilizes waste-derived lipids to generate high-value products .

Properties

IUPAC Name |

methyl 10-hydroxyoctadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOMTUQOMSFPSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50300249 | |

| Record name | Methyl 10-hydroxystearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-01-0 | |

| Record name | Methyl 10-hydroxystearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 10-hydroxystearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Synthesis of Methyl 10-Hydroxystearate

This compound can be synthesized through several methods, including enzymatic processes and transesterification reactions. A notable method involves the use of sewage scum as a feedstock, where methyl estolides are converted into Me-10-HSA using catalysts such as hydrochloric acid or aluminum chloride. This process not only yields Me-10-HSA but also contributes to the valorization of waste materials, promoting sustainability in chemical production .

Table 1: Synthesis Methods for this compound

| Method | Catalyst Used | Yield (%) | Notes |

|---|---|---|---|

| Transesterification | HCl | 100 | Quick conversion within 4 hours |

| Transesterification | AlCl₃·6H₂O | 99.4 | Longer reaction time (20 hours) |

| Enzymatic Process | Lipases | High | Recyclable enzymes enhance efficiency |

Biological Applications

This compound exhibits various biological activities that make it a candidate for pharmaceutical applications. Studies have shown that hydroxystearic acids can inhibit cell growth in cancer cell lines, suggesting potential anticancer properties. Specifically, Me-10-HSA has been investigated for its ability to act as an agonist for peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and energy homeostasis .

Case Study: Antiproliferative Activity

- Objective : To evaluate the antiproliferative effects of Me-10-HSA on various cancer cell lines.

- Methodology : Cell viability assays were performed using MCF7 (breast cancer) and HT29 (colorectal cancer) cell lines.

- Results : Me-10-HSA significantly reduced cell proliferation rates and induced cell cycle arrest, indicating its potential as a therapeutic agent .

Industrial Applications

The unique properties of this compound make it suitable for a range of industrial applications:

- Cosmetics : Due to its emollient properties, Me-10-HSA is utilized in cosmetic formulations to enhance skin hydration and texture.

- Lubricants : Its chemical structure allows it to function effectively as a lubricant, providing stability and performance in various mechanical applications.

- Biodegradable Plastics : Research is ongoing into the use of Me-10-HSA in the development of biodegradable materials, contributing to environmental sustainability .

Future Perspectives

The growing interest in sustainable practices and biodegradable materials positions this compound as a valuable compound for future research and industrial applications. Its synthesis from renewable resources like sewage scum not only addresses waste management issues but also aligns with green chemistry principles.

Chemical Reactions Analysis

Derivatization Reactions

The hydroxyl group in Me-10-HSA participates in esterification and acetylation:

-

Acetylation : Reaction with (S)-(+)-O-acetylmandelic acid produces methyl-10-(S)-(+)-O-acetylmandeloyl stearates, confirmed via proton NMR .

-

Stereochemical Purity : The (R)-enantiomer dominates (ee > 92%), enabling chiral applications .

Catalytic and Kinetic Studies

A Box–Behnken factorial design optimized reaction parameters:

-

AlCl₃·6H₂O System :

-

HCl System :

Stability and Fragmentation Under Mass Spectrometry

Me-10-HSA undergoes characteristic fragmentation:

-

Electron-Impact Ionization :

-

Trimethylsilyl (TMS) Derivatives :

Industrial and Environmental Relevance

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Catalytic Performance in ME Conversion (AlCl3·6H2O vs. HCl)

| Variable | AlCl3·6H2O | HCl |

|---|---|---|

| Optimal Temperature | 100°C | 70°C |

| Reaction Time (4h) | 20% Conversion | 80% Conversion |

| R² (Model Fit) | 96.95% | 93.39% |

| Enantiomeric Excess | >92% | Not reported |

Table 2: Composition of Sewage Scum Distillation Residue

| Component | Percentage (%wt) |

|---|---|

| Methyl Estolides (ME) | 50.3 |

| Polar Compounds | 33.8 |

| FAMEs | 6.4 |

| Me-10-HSA | 3.6 |

| Mineral Oil | 2.7 |

Preparation Methods

Microbial Biotransformation of Oleic Acid

One of the primary methods for preparing methyl 10-hydroxystearate is through microbial oxidation of oleic acid. This biotransformation utilizes specific microorganisms capable of hydroxylating oleic acid at the 10th carbon position.

- Microorganisms Used: Strains such as Yarrowia lipolytica, Waltomyces lipofer, and other fungi or yeast species have been employed for this purpose.

- Process Conditions: The reaction is typically carried out in buffered aqueous media (e.g., Tris-HCl buffer at pH 6.5-7.5), at moderate temperatures (25–35°C), and agitation speeds of 200 rpm to ensure sufficient oxygen transfer.

- Reaction Medium: Substrate concentrations vary, with oleic acid or 10-hydroxystearic acid supplied at concentrations ranging from 0.5 to 60 g/liter.

- Cell Preparation: Whole or permeabilized cells are used to enhance substrate uptake and product formation.

- Product Isolation: After biotransformation, methylation (e.g., with diazomethane) and extraction with organic solvents such as ethyl acetate or dichloromethane are performed to isolate this compound.

- Yields and Productivity: For example, permeabilized Waltomyces lipofer cells produced up to 45.7 g/liter of γ-dodecalactone (a related product) from 10-hydroxystearic acid with a high conversion yield of 76.2% under optimized conditions.

Table 1: Microbial Biotransformation Parameters and Outcomes

Chemical Synthesis via Hydroxylation and Methylation

Chemical routes to this compound involve hydroxylation of stearate derivatives or oleic acid followed by methyl esterification.

- Hydroxylation: This can be achieved by selective oxidation of oleic acid or stearic acid derivatives using chemical oxidants or catalysts.

- Methylation: The hydroxylated fatty acid is converted to its methyl ester using reagents such as diazomethane.

- Stereochemical Considerations: Studies have shown that the stereochemistry of this compound can be controlled and analyzed by forming derivatives such as (S)-(+)-O-acetylmandelate esters, which are characterized by NMR and mass spectrometry.

- Purification: The product is purified by chromatography techniques such as preparative thin-layer chromatography (TLC) and flash chromatography.

- Methylation with diazomethane in dichloromethane at room temperature.

- Hydroxylation using microbial enzymes or chemical catalysts.

- Purification by silica gel chromatography with hexane-ethyl acetate solvent systems.

Enzymatic and Genetic Engineering Approaches

Recent advances include the use of genetically engineered yeast strains to produce hydroxylated fatty acids, including this compound.

- Gene Identification: Genes encoding methylase and reductase enzymes from actinomycetes and proteobacteria have been cloned and expressed in yeast such as Saccharomyces cerevisiae and Yarrowia lipolytica.

- Pathway Engineering: The two-step enzymatic pathway involves methylation of Δ9 unsaturated fatty acids to form 10-methylene intermediates, followed by reduction to 10-methyl fatty acids.

- Production: Engineered yeast strains accumulate 10-methyl branched fatty acids as triacylglycerides or secrete free fatty acids, with production levels reaching more than 35% of total cellular fatty acids.

- Advantages: This method allows for site-specific modification and scalable production without harsh chemicals.

Synthetic Organic Chemistry Routes

Synthetic organic chemistry methods have been developed to prepare regioisomeric hydroxystearic acids, including 10-hydroxystearic acid, which can then be methylated.

- Starting Materials: Commercially available keto derivatives or azelaic acid monomethyl esters are used as precursors.

- Reactions: Grignard reagents add to acyl chlorides at low temperatures to form keto intermediates, which are then reduced and hydrolyzed to yield hydroxystearic acids.

- Cross Metathesis: Novel procedures involve cross metathesis reactions under microwave irradiation with Grubbs catalysts to introduce hydroxyl functionality at specific positions.

- Hydrogenation: Subsequent hydrogenation steps yield the saturated hydroxystearic acid.

- Methylation: Final methyl ester formation is performed using standard esterification techniques.

Summary Table of Preparation Methods

Research Findings and Notes

- The enzymatic hydroxylation of oleic acid by Waltomyces lipofer cells, especially when permeabilized, significantly improves conversion yields to this compound derivatives.

- Genetic engineering approaches have expanded the substrate scope and increased production efficiency of 10-methyl branched fatty acids, which are chemically related to 10-hydroxystearate esters.

- Chemical synthesis methods provide access to regioisomeric hydroxystearic acids, including this compound, with detailed stereochemical characterization confirming product identity and purity.

- Analytical techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) are routinely used to confirm structure and purity.

Q & A

Q. What are the established methodologies for synthesizing methyl 10-hydroxystearate, and how do reaction conditions influence yield and enantiomeric purity?

this compound can be synthesized via acid-catalyzed transesterification of estolides derived from sewage scum lipids. A Box–Behnken experimental design (three-level, four factorial) optimizes variables like methanol volume, catalyst type (e.g., AlCl₃·6H₂O or HCl), temperature, and reaction time. For example, AlCl₃·6H₂O achieves complete conversion of methyl estolides into this compound and FAMEs, with enantiomeric excess (ee) >92% for the R-enantiomer after chromatographic purification . Key considerations include catalyst selection, reaction scalability, and post-synthesis purification steps (e.g., column chromatography) to isolate the target compound.

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral markers distinguish it from related hydroxy fatty acid esters?

- Mass Spectrometry (MS): Key fragments include m/z 129 (intense peak) and m/e 172, representing (CH₂)₈-COOCH₃ + H. Deuterated analogs (e.g., methyl 10-hydroxy-[9-²H]-stearate) show shifts to m/e 130 and 173, confirming deuterium placement .

- Infrared (IR) Spectroscopy: Bands at 7.40–10.50 μm (C–O and O–H stretches) differentiate it from deuterated variants, which exhibit new peaks at 10.62 μm (C–D stretch) .

- Nuclear Magnetic Resonance (NMR): Used to confirm enantiomeric purity (e.g., R-enantiomer dominance in sewage scum-derived samples) .

Q. What natural sources or biological systems produce this compound, and how is its stereochemistry conserved?

this compound is a metabolite found in microbial systems and plant-derived lipids. The enzyme oleate hydratase (EC 4.2.1.53) catalyzes the stereospecific conversion of oleic acid to (R)-10-hydroxystearate, which is esterified to form the methyl derivative. Isotopic labeling studies confirm retention of stereochemistry during enzymatic synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when analyzing deuterated analogs of this compound?

Contradictions arise from ambiguous fragment assignments in MS (e.g., m/e 127 in methyl stearate vs. m/e 128 in deuterated analogs). To resolve this:

- Compare metastable peaks (e.g., m/e 96.8 in undeuterated vs. 97.8 in deuterated compounds) to validate fragmentation pathways .

- Use IR spectroscopy to confirm deuterium placement via C–D stretch doublets (4.70–4.80 μm) and absence of O–H bands in labeled compounds .

Q. What experimental strategies optimize enantioselective synthesis of this compound for pharmaceutical or biomaterial applications?

- Catalyst Screening: Test Lewis acids (e.g., AlCl₃) vs. Brønsted acids (e.g., HCl) to maximize R-enantiomer yield .

- Chiral Chromatography: Use cellulose-based columns to separate enantiomers post-synthesis.

- Kinetic Analysis: Monitor reaction progress via time-resolved NMR to identify stereochemical retention under varying temperatures .

Q. How do isotopic labeling studies inform the mechanistic understanding of this compound biosynthesis?

Deuterium labeling at C9 or C10 positions in oleic acid precursors reveals enzymatic hydration mechanisms. For instance, 10-²H labeling shows no shift in m/e 172, ruling out deuterium at C10, while 9-²H labeling shifts m/e 129 to 130, confirming C9 as the hydration site .

Data Contradiction and Reproducibility Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.